

# Surface Chemistry of Pt/Ag Bimetallic Surfaces: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry of Platinum-Silver (Pt/Ag) bimetallic surfaces. It delves into the synthesis, characterization, and catalytic properties of these materials, which are of significant interest in various fields, including catalysis and electrocatalysis. The unique electronic and geometric effects arising from the combination of platinum and silver at the nanoscale lead to enhanced catalytic activity and selectivity for several crucial chemical reactions. This guide aims to serve as a valuable resource for researchers and professionals working with these advanced materials.

## Introduction to Pt/Ag Bimetallic Surfaces

Bimetallic nanoparticles, consisting of two different metallic elements, often exhibit properties superior to their monometallic counterparts. In the case of Pt/Ag systems, the combination of the catalytic prowess of platinum with the unique electronic and oxophilic nature of silver results in synergistic effects that enhance catalytic performance. These effects are primarily attributed to:

- Ligand Effect: The alteration of the electronic properties of platinum atoms due to the presence of neighboring silver atoms. This can modify the adsorption energies of reactants and intermediates, thereby influencing the reaction pathways.
- Ensemble or Geometric Effect: The arrangement of Pt and Ag atoms on the surface can create specific active sites that are not present on the monometallic surfaces. This can lead



to improved selectivity for certain reactions.

Strain Effect: The lattice mismatch between platinum and silver can induce strain in the
crystal structure, which in turn can modify the electronic d-band center of platinum and
influence its catalytic activity.

These properties make Pt/Ag bimetallic surfaces highly promising for a range of applications, including fuel cells (oxygen reduction and methanol oxidation reactions) and pollution control (CO oxidation).

## Synthesis of Pt/Ag Bimetallic Surfaces

Several methods have been developed for the synthesis of Pt/Ag bimetallic nanoparticles with controlled size, composition, and morphology. The choice of synthesis method significantly impacts the final properties of the catalyst.

## **Galvanic Replacement**

Galvanic replacement is a versatile method that involves the use of a sacrificial template, typically silver nanoparticles, which are replaced by a more noble metal, such as platinum, through a redox reaction. The standard electrode potential difference between the two metals drives the reaction.

### **Co-reduction Method**

In the co-reduction method, precursor salts of both platinum and silver are simultaneously reduced in a solution containing a reducing agent and a stabilizing agent. This method allows for the formation of alloyed nanoparticles with a homogeneous distribution of the two metals.

## **Impregnation Method**

The impregnation method is a widely used technique for preparing supported catalysts. It involves impregnating a support material (e.g., carbon black, silica) with solutions of the metal precursors, followed by drying, calcination, and reduction steps to form the bimetallic nanoparticles on the support.

## Characterization of Pt/Ag Bimetallic Surfaces



A comprehensive understanding of the structure, composition, and electronic properties of Pt/Ag bimetallic surfaces is crucial for correlating these characteristics with their catalytic performance. A variety of surface-sensitive techniques are employed for this purpose.

## X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the surface elemental composition and the chemical states of the elements present in the top few nanometers of a material. By analyzing the binding energies of the core-level electrons (e.g., Pt 4f and Ag 3d), one can gain insights into the electronic interactions between Pt and Ag.

## **Temperature-Programmed Desorption (TPD)**

TPD is used to study the adsorption and desorption of probe molecules (e.g., carbon monoxide) on the catalyst surface. The desorption temperature and the amount of desorbed gas provide information about the strength and number of active sites on the surface.

## **Other Techniques**

Other important characterization techniques include:

- X-ray Diffraction (XRD): To determine the crystal structure and phase composition of the bimetallic nanoparticles.
- Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
- Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of individual nanoparticles.

## **Catalytic Applications and Performance Data**

Pt/Ag bimetallic surfaces have shown enhanced catalytic activity in several important reactions.

## Oxygen Reduction Reaction (ORR)

The ORR is a key reaction in fuel cells. Alloying Pt with Ag can modify the electronic structure of Pt, leading to a weakening of the oxygen adsorption energy, which is beneficial for the ORR



kinetics.

## **Methanol Oxidation Reaction (MOR)**

The MOR is the anode reaction in direct methanol fuel cells. The presence of silver can promote the removal of CO-like poisoning intermediates from the platinum surface, thereby enhancing the catalyst's activity and stability.[1] A volcano-shaped relationship between the catalytic activity and the Pt/Ag atomic ratio has been observed, with the highest activity achieved at an optimal composition.[2]

### **CO Oxidation**

The oxidation of carbon monoxide is a crucial reaction for air purification and in fuel cell applications to remove CO impurities from the hydrogen fuel stream. The presence of Ag can facilitate the adsorption and activation of oxygen, which then reacts with CO adsorbed on adjacent Pt sites.

Table 1: Quantitative Data on Catalytic Activity for Oxygen Reduction Reaction (ORR) on Pt/Ag Catalysts

Catalyst Compositio n (Pt:Ag)	Mass Activity (mA/mg_Pt)	Specific Activity (mA/cm²)	Onset Potential (V vs. RHE)	Half-wave Potential (V vs. RHE)	Reference
Pt/C	0.21	0.45	0.92	0.85	[3]
Pt₃Ag₁/C	0.45	0.98	0.95	0.88	[3]
Pt <sub>1</sub> Ag <sub>1</sub> /C	0.32	0.71	0.94	0.87	[3]
Pt1Ag3/C	0.15	0.33	0.91	0.83	[3]

Table 2: Quantitative Data on Catalytic Activity for Methanol Oxidation Reaction (MOR) on Pt/Ag Catalysts



Catalyst Composition (Pt:Ag)	Mass Activity (mA/mg_Pt)	Specific Activity (mA/cm²)	CO Stripping Peak Potential (V vs. RHE)	Reference
Pt/C	250	0.55	0.75	
Pt75Ag25/C	480	1.05	0.68	[4]
Pt50Ag50/C	620	1.35	0.65	[4]
Pt25Ag75/C	310	0.68	0.69	[4]

Table 3: Electronic Properties of Pt/Ag Bimetallic Surfaces

Surface Composition	d-band center (eV)	Reference
Pt(111)	-2.25	[5]
Pt₃Ag(111)	-2.18	[5]
PtAg(111)	-2.05	[5]
PtAg <sub>3</sub> (111)	-1.92	[5]

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in this guide.

# Synthesis of Pt/Ag Bimetallic Nanoparticles by Impregnation

- Support Preparation: A desired amount of carbon support (e.g., Vulcan XC-72) is dispersed in a solvent (e.g., ethanol) and sonicated for 30 minutes to ensure a homogeneous suspension.
- Impregnation: Aqueous solutions of H₂PtCl<sub>6</sub> and AgNO<sub>3</sub> with calculated concentrations to achieve the desired Pt:Ag atomic ratio are added to the carbon suspension under vigorous stirring.



- Drying: The mixture is stirred for several hours to ensure uniform deposition of the precursors on the support, followed by evaporation of the solvent at 80 °C in a rotary evaporator.
- Reduction: The dried powder is then subjected to a reduction treatment in a tube furnace under a flowing H<sub>2</sub>/Ar mixture (e.g., 5% H<sub>2</sub>) at an elevated temperature (e.g., 300-500 °C) for a few hours to reduce the metal precursors to their metallic state and form the bimetallic nanoparticles.
- Cooling and Passivation: The catalyst is cooled down to room temperature under an inert atmosphere (e.g., Ar) to prevent re-oxidation.

## X-ray Photoelectron Spectroscopy (XPS) Analysis

- Sample Preparation: A small amount of the powdered catalyst is pressed into a clean indium foil or mounted on a sample holder using conductive carbon tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
- Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα, 1486.6 eV).[6] The emitted photoelectrons are collected by a hemispherical analyzer. Survey scans are first acquired to identify all the elements present on the surface. High-resolution scans of the specific core levels of interest (e.g., Pt 4f, Ag 3d, C 1s, O 1s) are then recorded with a higher energy resolution.
- Data Analysis: The obtained spectra are calibrated using the C 1s peak (typically at 284.6 eV) as a reference to correct for any charging effects. The high-resolution spectra are then fitted with appropriate functions (e.g., a combination of Gaussian and Lorentzian functions) to determine the binding energies, peak areas, and atomic concentrations of the different chemical species.

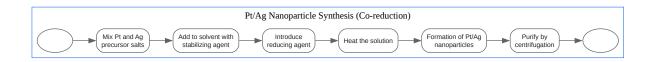
## Temperature-Programmed Desorption (TPD) of CO

• Sample Pretreatment: The catalyst sample is placed in a quartz reactor and pretreated in a flowing inert gas (e.g., He or Ar) at a high temperature to clean the surface. This is followed by reduction in a H<sub>2</sub> flow to ensure the metals are in their reduced state. The sample is then cooled down to the adsorption temperature (e.g., room temperature or lower) in the inert gas flow.[7]



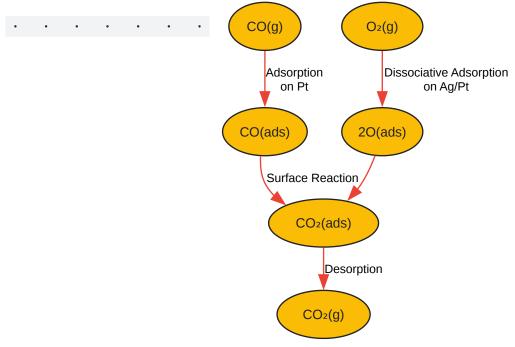
- CO Adsorption: A known amount of CO gas is introduced to the catalyst bed, either as pulses
  or as a continuous flow, until the surface is saturated with adsorbed CO.[7]
- Purging: The system is purged with the inert carrier gas to remove any physisorbed or gasphase CO.
- Temperature-Programmed Desorption: The temperature of the catalyst bed is then increased at a constant rate (e.g., 10 °C/min) while the inert gas continues to flow.[8]
- Detection: The desorbed CO is detected by a thermal conductivity detector (TCD) or a mass spectrometer as a function of temperature. The resulting TPD profile shows one or more desorption peaks, with the peak temperature and area providing information about the desorption activation energy and the number of active sites, respectively.

# Visualizations Signaling Pathways and Experimental Workflows









Langmuir-Hinshelwood Mechanism for CO Oxidation on Pt/Ag Surface

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